![molecular formula C15H24N2O4 B3013072 2-环戊基-N-(2-(2-(2,5-二氧代吡咯烷-1-基)乙氧基)乙基)乙酰胺 CAS No. 2034391-97-2](/img/structure/B3013072.png)
2-环戊基-N-(2-(2-(2,5-二氧代吡咯烷-1-基)乙氧基)乙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
- Protein Coupling : Researchers utilize NHS esters to introduce active ester groups into proteins or peptides. This enables efficient conjugation with other molecules, such as fluorescent probes, drugs, or solid supports. The resulting protein conjugates find applications in diagnostics, drug delivery, and bioimaging .
- Labeling with NHS Ester : The compound’s NHS ester functionality allows it to react with amino groups in fluorescent probes. By attaching the NHS ester to a fluorophore, researchers create labeled molecules. These fluorescent probes play a crucial role in biological imaging, cellular tracking, and studying protein interactions .
- Potential Anticonvulsant Activity : Although more research is needed, this compound has been investigated for its anticonvulsant properties. Anticonvulsants are drugs used to prevent or control seizures in epilepsy patients. Understanding the mechanism of action and efficacy of this compound could contribute to the development of novel antiepileptic medications .
- Linker for ADCs : The compound’s structure suggests it could serve as a linker in antibody-drug conjugates (ADCs). ADCs combine monoclonal antibodies with cytotoxic drugs. The linker ensures selective drug release within target cells, enhancing therapeutic efficacy while minimizing off-target effects. Further exploration of this compound’s potential as an ADC linker is warranted .
- Building Block : Researchers may use this compound as a building block in organic synthesis. Its unique structure could be modified to create derivatives with specific pharmacological properties. Medicinal chemists might explore its potential as a scaffold for designing new drug candidates .
- Hit-to-Lead Optimization : In drug discovery, compounds like this one undergo hit-to-lead optimization. Researchers modify the structure to improve potency, selectivity, and pharmacokinetic properties, aiming to develop lead compounds for further development .
Protein Conjugation and Labeling
Fluorescent Probe Preparation
Anticonvulsant Research
Antibody-Drug Conjugates (ADCs)
Organic Synthesis and Medicinal Chemistry
Chemical Biology and Drug Development
作用机制
Target of Action
Related compounds have been shown to inhibit calcium currents mediated by cav 12 (L-type) channels . These channels play a crucial role in the contraction of heart and smooth muscle, as well as in the regulation of various cellular functions.
Mode of Action
The compound likely interacts with its targets by binding to the Cav 1.2 (L-type) channels, leading to the inhibition of calcium currents . This inhibition can result in changes in cellular functions, particularly those that rely on calcium as a signaling molecule.
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes . It also exhibits negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest that the compound may have good bioavailability and a favorable safety profile.
Result of Action
Related compounds have demonstrated potent anticonvulsant properties in animal models . This suggests that the compound may have potential therapeutic applications in the treatment of conditions such as epilepsy.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, storage temperature can affect the stability of the compound Additionally, the compound’s efficacy may be influenced by the physiological environment, such as the presence of other drugs or disease states
未来方向
属性
IUPAC Name |
2-cyclopentyl-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c18-13(11-12-3-1-2-4-12)16-7-9-21-10-8-17-14(19)5-6-15(17)20/h12H,1-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCYPOOJMGOJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。